3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one
Description
Significance of Isoquinoline (B145761) and Dihydroisoquinolinone Architectures in Synthetic and Natural Product Chemistry
The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast array of natural products and pharmacologically active molecules. mdpi.commdpi.com Isoquinoline alkaloids, which are primarily derived from the amino acid tyrosine, are prevalent throughout the plant kingdom and exhibit a remarkable diversity of structures and biological functions. mdpi.com Since the isolation of morphine in the early 19th century, thousands of isoquinoline alkaloids have been identified, many possessing significant therapeutic properties, including analgesic, antimicrobial, antitumor, and vasodilator activities. mdpi.commdpi.com
The 1,2-dihydroisoquinolin-1-one (or isocarbostyril) core is a prominent variation of this architecture. This scaffold is found in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in nature and its synthetic accessibility have made it an attractive template for the development of novel therapeutic agents targeting a wide range of conditions. nih.govnih.gov Research has demonstrated that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold possess antitumor, antimicrobial, antiviral, and antifungal properties, highlighting the therapeutic potential embedded within this structural framework. nih.gov
| Compound Class/Example | Core Scaffold | Significance | Reference |
|---|---|---|---|
| Morphine | Tetrahydroisoquinoline | Potent opioid analgesic isolated from Papaver somniferum. | mdpi.com |
| Papaverine | Benzylisoquinoline | Used as a vasodilator and smooth muscle relaxant. | mdpi.com |
| Berberine | Protoberberine Isoquinoline | Exhibits a wide range of pharmacological effects, including antimicrobial and anti-inflammatory activities. | nih.gov |
| Coryaldine | 1,2-Dihydroisoquinolin-1-one | A naturally occurring alkaloid featuring the isocarbostyril core. | |
| PARP Inhibitors | 1-Oxo-3,4-dihydroisoquinoline | Synthetic derivatives developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. | nih.gov |
Evolution of Synthetic Strategies for 1,2-Dihydroisoquinolin-1-one Derivatives
The synthesis of isoquinoline and its derivatives has been a subject of intense study for over a century. Traditional methods for constructing the tetrahydroisoquinoline core, which can be a precursor to dihydroisoquinolinones, include several named reactions. The Pictet-Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. arkat-usa.orgthermofisher.comorganicreactions.orgwikipedia.org The Bischler-Napieralski reaction is another classic method that utilizes the cyclization of an N-acyl derivative of a β-phenylethylamine to generate 3,4-dihydroisoquinolines, which can be further modified. mdpi.comorganic-chemistry.org
For the direct synthesis of the 1,2-dihydroisoquinolin-1-one scaffold, particularly those with substitution at the 3 and 4 positions, the Castagnoli-Cushman Reaction (CCR) has emerged as a powerful and efficient tool. mdpi.comnih.gov This reaction typically involves the condensation of homophthalic anhydride (B1165640) with an imine. mdpi.com The CCR is often diastereoselective and has been adapted into three-component variations, allowing for the rapid assembly of molecular complexity from simple precursors like homophthalic anhydride, a carbonyl compound, and an amine source such as ammonium (B1175870) acetate. nih.govresearchgate.net This multicomponent approach is highly valued for its efficiency in generating libraries of structurally diverse compounds for biological screening. nih.govrsc.org
| Reaction Name | Reactants | Product Core | Key Features | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed; widely used in alkaloid synthesis. | wikipedia.org |
| Bischler-Napieralski Reaction | N-Acyl-β-phenylethylamine | 3,4-Dihydroisoquinoline | Requires a dehydrating agent (e.g., POCl₃); versatile precursor synthesis. | organic-chemistry.org |
| Castagnoli-Cushman Reaction | Homophthalic Anhydride + Imine | 3,4-Disubstituted-1,2-dihydroisoquinolin-1-one | Often highly diastereoselective; efficient for building the target scaffold. | mdpi.comnih.gov |
| Three-Component CCR | Homophthalic Anhydride + Carbonyl + Amine | Substituted 1,2-dihydroisoquinolin-1-one | Convergent and atom-economical; ideal for library synthesis. | nih.gov |
Rationale for Academic Investigation of 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one as a Unique Research Target
The specific academic focus on this compound stems from the convergence of a biologically validated core structure and a privileged medicinal chemistry moiety. The rationale is built upon research into a class of molecules known as pharmacological chaperones. These are small molecules that can bind to misfolded proteins, stabilizing their correct conformation and restoring their function. researchgate.netencyclopedia.pub This approach is a promising therapeutic strategy for conformational diseases, which are often caused by genetic mutations that lead to protein instability and degradation. nih.gov
A key study identified a substituted 1,2-dihydroisoquinolin-1-one derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one (referred to as Compound III in the study), as a potential pharmacological chaperone for treating Phenylketonuria (PKU). nih.govresearchgate.netuzh.chnih.gov PKU is a metabolic disorder caused by mutations in the phenylalanine hydroxylase (PAH) enzyme, many of which lead to its misfolding and rapid degradation. nih.gov In a high-throughput screen, this 3-amino-dihydroisoquinolinone was found to enhance the thermal stability of the PAH enzyme. nih.gov Subsequent investigations confirmed that the compound could stabilize the functional form of both wild-type and mutant PAH proteins, significantly increasing enzyme activity in cellular models and in mice. researchgate.netuzh.ch
This research provides a compelling validation of the 3-amino-1,2-dihydroisoquinolin-1-one scaffold as a starting point for designing novel therapeutics. The target molecule, this compound, is a direct and logical analogue. The substitution of the primary amino group at the C-3 position with a pyrrolidinyl ring is a common and rational step in medicinal chemistry. This modification introduces the pyrrolidine (B122466) moiety, which offers distinct stereochemical and physicochemical properties that can be exploited to optimize the parent compound's activity, selectivity, and pharmacokinetic profile. Therefore, the investigation of this compound is a hypothesis-driven effort to build upon the established biological activity of the 3-amino-dihydroisoquinolinone core, aiming to develop improved pharmacological chaperones or other therapeutic agents.
| Finding | Experimental System | Result | Reference |
|---|---|---|---|
| Thermal Stabilization | Recombinant PAH Protein | Enhanced the thermal stability of PAH in vitro. | nih.gov |
| Conformation Stabilization | Recombinant WT-PAH and PKU Mutants | Stabilized the functional tetrameric conformation of the enzyme after heat shock. | nih.govuzh.ch |
| Activity Enhancement | Transiently Transfected Cells (A293) | Significantly increased activity and steady-state protein levels of WT-PAH and PKU mutants. | researchgate.net |
| In Vivo Efficacy | Wild-Type Mice (Oral Administration) | Increased PAH activity in the liver after a 12-day administration period. | nih.gov |
Overview of Relevant Literature on the Pyrrolidinyl Moiety in Related Chemical Scaffolds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and is considered a "privileged scaffold." Its ubiquity in both natural products and synthetic drugs underscores its importance. Naturally occurring alkaloids such as nicotine (B1678760) and hygrine (B30402) contain the pyrrolidine ring, as do the essential amino acids proline and hydroxyproline.
| Drug Name | Therapeutic Class | Significance of Pyrrolidine Moiety |
|---|---|---|
| Captopril | Antihypertensive (ACE Inhibitor) | The pyrrolidine ring is derived from L-proline and is crucial for binding to the active site of angiotensin-converting enzyme (ACE). |
| Anisomycin | Antibiotic / Research Tool | A pyrrolidine-containing natural product that acts as a protein synthesis inhibitor. |
| Varenicline | Smoking Cessation Aid | The rigid, bicyclic structure containing a pyrrolidine ring allows for potent and selective interaction with nicotinic acetylcholine (B1216132) receptors. |
| Asunaprevir | Antiviral (HCV Protease Inhibitor) | Contains a hydroxyproline-derived fragment that is key for its binding and inhibitory activity. |
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-6-2-1-5-10(11)9-12(14-13)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHVWKFNYLLGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278468 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18630-99-4 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18630-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Pyrrolidin 1 Yl 1,2 Dihydroisoquinolin 1 One
Retrosynthetic Analysis of the 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one Framework
A retrosynthetic analysis of the target molecule, this compound (I), reveals two primary disconnection approaches. The most logical disconnection is at the C3-N bond, which suggests a precursor such as a 3-halo-1,2-dihydroisoquinolin-1-one (II) and pyrrolidine (B122466) (III). This approach simplifies the synthesis to the formation of the isoquinolinone core and a subsequent carbon-nitrogen bond-forming reaction.
A second, less direct, disconnection could involve the formation of the isoquinolinone ring from a suitably substituted benzene (B151609) derivative already bearing the pyrrolidinyl group. However, the former approach is generally more convergent and allows for greater flexibility in the synthesis of analogues.

Established Synthetic Routes to the 1,2-Dihydroisoquinolin-1-one Core
The 1,2-dihydroisoquinolin-1-one scaffold is a common motif in natural products and pharmacologically active compounds, and numerous synthetic methods for its construction have been reported.
Cyclization Reactions for Dihydroisoquinolinone Formation: Mechanisms and Scope
One of the most common methods for the synthesis of the 1,2-dihydroisoquinolin-1-one core is through the cyclization of 2-vinylbenzoic acid derivatives or related precursors. For instance, the reaction of a 2-vinylbenzoic acid with an amine in the presence of a coupling agent can lead to the formation of the corresponding amide, which can then undergo intramolecular cyclization to yield the desired dihydroisoquinolinone.
Another powerful method is the Castagnoli-Cushman reaction, which involves the condensation of a homophthalic anhydride (B1165640) with an imine. This reaction provides a versatile and often diastereoselective route to substituted 3,4-dihydroisoquinolin-1(2H)-ones nih.govlibretexts.org.
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including 1,2-dihydroisoquinolin-1-ones. One such approach involves the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids, which furnishes highly substituted 1,2-dihydroisoquinolines nih.gov. While this method leads to the dihydroisoquinoline and not the isoquinolinone, modifications of the starting materials and reaction conditions could potentially be adapted for the synthesis of the desired core.
Palladium-catalyzed carbonylative cyclization reactions have also been developed. For instance, the carbonylation of N-propargylamides can lead to the formation of amide-containing 3,4-dihydroisoquinolin-1(2H)-ones researchgate.net.
Strategies for Introducing the Pyrrolidin-1-yl Moiety at Position C-3
With a suitable 1,2-dihydroisoquinolin-1-one precursor in hand, the next critical step is the introduction of the pyrrolidin-1-yl group at the C-3 position. This can be achieved through several modern synthetic methodologies.
Nucleophilic Addition and Substitution Reactions
A straightforward approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C-3 position of the 1,2-dihydroisoquinolin-1-one core. The reaction of a 3-halo-1,2-dihydroisoquinolin-1-one with pyrrolidine, often in the presence of a base and at elevated temperatures, can afford the desired product. The success of this reaction is dependent on the electrophilicity of the C-3 position, which can be influenced by the electronic nature of the isoquinolinone ring.
The mechanism of SNAr reactions on heterocyclic systems is well-studied and typically proceeds through a Meisenheimer-like intermediate youtube.comambeed.comnih.govyoutube.com. The presence of electron-withdrawing groups on the aromatic ring can facilitate the reaction by stabilizing the negative charge of the intermediate.
Coupling Reactions Involving Pyrrolidine Precursors
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the gold standard for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand libretexts.orgwikipedia.orgnih.govrug.nl.
In the context of synthesizing this compound, a 3-bromo- or 3-chloro-1,2-dihydroisoquinolin-1-one would be an ideal substrate for a Buchwald-Hartwig amination with pyrrolidine. The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), ligand (e.g., XPhos, SPhos, BINAP), and base (e.g., NaOt-Bu, K3PO4) is crucial for the success of the reaction and often requires careful optimization. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a highly versatile and reliable method for this key transformation beilstein-journals.org.
Data Tables
Table 1: Comparison of Synthetic Strategies for the 1,2-Dihydroisoquinolin-1-one Core
| Method | Key Features | Advantages | Disadvantages |
| Cyclization of 2-Vinylbenzoic Acid Derivatives | Intramolecular cyclization of an amide precursor. | Readily available starting materials. | May require harsh reaction conditions. |
| Castagnoli-Cushman Reaction | Condensation of homophthalic anhydride and an imine. | High diastereoselectivity, good yields. | Limited to 3,4-dihydroisoquinolin-1(2H)-ones. |
| Palladium-Catalyzed Cyclization | Cascade or carbonylative cyclization. | High efficiency and functional group tolerance. | May require specialized starting materials and catalysts. |
Table 2: Comparison of Methods for Introducing the Pyrrolidin-1-yl Moiety
| Method | Key Features | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group by pyrrolidine. | Simple procedure, readily available reagents. | May require harsh conditions, limited substrate scope. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a 3-halo-isoquinolinone with pyrrolidine. | High yields, excellent functional group tolerance, mild reaction conditions. | Requires a palladium catalyst and ligand, which can be expensive. |
Advanced Synthetic Approaches and Catalytic Methods
The construction of the 1,2-dihydroisoquinolin-1-one core, a privileged structure in medicinal chemistry, has been significantly advanced through the development of novel catalytic systems. These methods offer efficient and selective routes to the target compound and its analogues.
Transition Metal-Catalyzed Transformations in Dihydroisoquinolinone Synthesis
Transition metal catalysis is a cornerstone in the synthesis of isoquinoline (B145761) derivatives, providing atom-economical and efficient pathways. researchgate.netresearchgate.net Various metals, including palladium (Pd), rhodium (Rh), cobalt (Co), and silver (Ag), have been employed to construct the dihydroisoquinolinone framework through mechanisms like C-H activation, annulation, and cascade reactions. nih.govorganic-chemistry.org
Rhodium(III)-catalyzed C-H activation and annulation represent a powerful strategy. For instance, a mild and environmentally friendly synthesis of 3,4-unsubstituted isoquinolones has been developed using a [Cp*RhCl2]2 catalyst with N-methoxybenzamides and vinylene carbonate in ethanol at room temperature. chemistryviews.org This approach is notable for its excellent regioselectivity and broad substrate scope. chemistryviews.org Similarly, Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes can produce highly functionalized isoquinolone derivatives. nih.gov
Palladium-catalyzed reactions also offer versatile routes. A notable example is the asymmetric Heck/Suzuki domino reaction, which yields chiral disubstituted dihydroisoquinolinones with high enantioselectivity. organic-chemistry.org Another approach involves a palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids, which proceeds through an intramolecular cyclization followed by transmetalization to form highly substituted 1,2-dihydroisoquinolines. nih.gov
Cobalt(III) complexes with chiral cyclopentadienyl ligands have been used for the asymmetric C-H functionalization of N-chlorobenzamides with various alkenes, producing dihydroisoquinolones with excellent enantioselectivities. organic-chemistry.org Furthermore, silver-catalyzed tandem cycloisomerization/hydroarylation reactions provide an efficient method for forming highly functionalized 1,2-dihydroisoquinoline (B1215523) derivatives under mild conditions. rsc.org
Table 1: Overview of Transition Metal-Catalyzed Syntheses of Dihydroisoquinolinones
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| [CpRhCl₂]₂ | C-H Activation / Annulation | Mild conditions, ethanol as solvent, high regioselectivity. | chemistryviews.org |
| Pd(OAc)₂ / P(o-tolyl)₃ | Cascade Cyclization-Coupling | Forms highly substituted products from allenamides. | nih.gov |
| Co(III)-Cp Complexes | Asymmetric C-H Functionalization | Excellent enantioselectivities with chiral ligands. | organic-chemistry.org |
| Pd/Xu-Phos | Asymmetric Heck/Suzuki Domino | Good yields and excellent enantioselectivities. | organic-chemistry.org |
| Silver (Ag) Catalyst | Tandem Cycloisomerization/Hydroarylation | Mild conditions, access to highly functionalized scaffolds. | rsc.org |
| Gold (Au) Catalyst | Formal [4+2] Cycloaddition | New retrosynthetic approach using ynamides and imines. | nih.gov |
Organocatalytic and Biocatalytic Strategies for Asymmetric Synthesis
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, and both organocatalysis and biocatalysis have emerged as powerful tools for this purpose.
Organocatalytic Approaches: Organocatalysis avoids the use of metals and often relies on small, chiral organic molecules to induce stereoselectivity. A significant development is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This method employs a quinine-based squaramide organocatalyst (5 mol%) and proceeds via an aza-Henry–hemiaminalization–oxidation sequence. nih.govnih.gov Starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, this reaction achieves moderate to good yields (39–78%) and moderate to very good enantioselectivities (40–95% ee). nih.govnih.gov The products are obtained as virtually single diastereomers. nih.govresearchgate.net
Table 2: Organocatalytic Asymmetric Synthesis of Dihydroisoquinolin-1(2H)-ones
| Catalyst | Reaction Sequence | Yield Range | Enantiomeric Excess (ee) Range | Reference |
|---|---|---|---|---|
| Quinine-based squaramide | Aza-Henry/Hemiaminalization/Oxidation | 39–78% | 40–95% | nih.govnih.gov |
Furthermore, amine oxidases (AOx) have been successfully used in the deracemization of racemic tetrahydroquinolines. whiterose.ac.uk This strategy involves the selective oxidation of one enantiomer, which can then be reduced back to the racemate, ultimately leading to a high yield of the desired single enantiomer. Such chemoenzymatic approaches, combining chemical synthesis of the racemic core with enzymatic resolution, offer a powerful route to enantiopure dihydroisoquinolinone derivatives. whiterose.ac.uk
Functionalization and Derivatization Strategies of the Core Structure
Once the 1,2-dihydroisoquinolin-1-one core is synthesized, its functionalization and derivatization are key to creating diverse analogues. Direct C-H functionalization is a powerful, atom-economical strategy for introducing substituents onto the heterocyclic ring without the need for pre-functionalized starting materials. mdpi.com
Rhodium(III)-catalyzed [4+2]-annulation reactions are particularly effective for creating functionalized isoquinolone derivatives from the outset. By using appropriately substituted benzamides and alkynes, a variety of groups can be incorporated into the final structure. nih.gov
Palladium-catalyzed reactions are also widely used for derivatization. For instance, the C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles can be achieved using a bimetallic Pd(OAc)2/CuI catalyst system, yielding 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov While this applies to a quinolinone, similar principles can be extended to the dihydroisoquinolinone core. Cascade reactions that combine cyclization with a coupling step, such as the palladium-catalyzed reaction of allenamides with arylboronic acids, simultaneously construct and functionalize the ring system. nih.gov
Multicomponent reactions (MCRs) offer another efficient strategy for generating molecular diversity. The Castagnoli-Cushman reaction (CCR), a three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde, can be used to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives with various substituents at the 2, 3, and 4 positions. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edurjpn.org
Several key principles are relevant to the synthesis of dihydroisoquinolinones:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.edu The transition metal- and organo-catalyzed methods described above are prime examples of this principle, significantly reducing waste compared to classical named reactions that often require harsh, stoichiometric reagents. rsc.orgyale.edu
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Annulation and cycloaddition reactions are inherently atom-economical as they construct the core ring system by combining multiple components with few or no byproducts. chemistryviews.org
Safer Solvents: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edurjpn.org A notable green synthesis of isoquinolones utilizes the biomass-derived solvent ethanol at room temperature, which is a significant improvement over traditional, more toxic organic solvents. chemistryviews.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. yale.edurjpn.org The development of catalytic systems that operate under mild conditions, such as the rhodium-catalyzed synthesis in ethanol at room temperature, aligns with this principle. chemistryviews.org
Waste Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu One-pot reactions and cascade sequences, which combine multiple synthetic steps without isolating intermediates, reduce solvent use, and minimize waste generation. nih.govnih.gov Using air or molecular oxygen as the terminal oxidant, as seen in some palladium-catalyzed annulations, is another green aspect, with water being the only byproduct. organic-chemistry.org
By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 3 Pyrrolidin 1 Yl 1,2 Dihydroisoquinolin 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a comprehensive picture of the molecule's connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons of the isoquinolinone core would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants providing information about their substitution pattern on the benzene (B151609) ring. The protons of the pyrrolidine (B122466) ring would likely appear as multiplets in the upfield region, generally between δ 1.5 and 3.5 ppm. The methylene protons adjacent to the nitrogen atom would be expected at a more downfield position compared to the other methylene groups of the pyrrolidine ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbon of the isoquinolinone ring is expected to have a characteristic chemical shift in the downfield region, typically around δ 160-170 ppm. The aromatic and heterocyclic carbons would resonate in the δ 100-150 ppm range, while the aliphatic carbons of the pyrrolidine ring would appear in the upfield region (δ 20-60 ppm).
2D NMR Techniques: To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings within the aromatic and pyrrolidinyl spin systems. HSQC would correlate each proton with its directly attached carbon atom, while HMBC would reveal long-range correlations between protons and carbons, which is crucial for establishing the connectivity between the pyrrolidine ring and the isoquinolinone core.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| C=O | - | 160 - 170 |
| Pyrrolidine CH₂ (adjacent to N) | 3.0 - 3.5 | 45 - 55 |
| Pyrrolidine CH₂ | 1.8 - 2.2 | 25 - 35 |
| Isoquinolinone C-N | - | 140 - 150 |
| Isoquinolinone C-C=O | - | 125 - 135 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact molecular formula can be deduced.
Elemental Composition: Using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The high-resolution measurement of this peak would allow for the calculation of the elemental composition, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to analyze the fragmentation pattern of the molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. Key expected fragmentations could include the loss of the pyrrolidine ring or parts of it, as well as cleavages within the isoquinolinone core. Analyzing these fragmentation pathways helps to confirm the proposed structure.
Expected HRMS Data:
| Ion | Calculated m/z | Measured m/z | Elemental Composition |
| [M+H]⁺ | C₁₃H₁₅N₂O⁺ | C₁₃H₁₅N₂O |
Note: The measured m/z value would be determined experimentally with high precision.
Infrared (IR) Spectroscopy and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group in the isoquinolinone ring, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam may be observed as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring would likely be found in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. mdpi.com The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Lactam) | Stretching | 1650 - 1690 (Strong) | Present |
| N-H (Lactam) | Stretching | 3200 - 3400 (Broad) | Present |
| Aromatic C-H | Stretching | 3000 - 3100 (Medium) | Strong |
| Aliphatic C-H | Stretching | 2850 - 2960 (Medium) | Strong |
| C-N | Stretching | 1000 - 1300 (Medium) | Present |
| Aromatic C=C | Stretching | 1450 - 1600 (Medium) | Strong |
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.
The analysis would reveal the planarity of the isoquinolinone ring system and the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. nih.gov Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as hydrogen bonding (e.g., involving the lactam N-H and C=O groups) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov This information is crucial for understanding the solid-state properties of the compound.
Conformational Analysis and Tautomerism Studies in Solution and Solid State
The molecule this compound has the potential to exhibit both conformational flexibility and tautomerism.
Conformational Analysis: The primary source of conformational flexibility is the pyrrolidine ring and the rotation around the single bond connecting it to the isoquinolinone core. In solution, the pyrrolidine ring is likely to undergo rapid conformational changes between different envelope and twist forms. nih.gov The orientation of the pyrrolidine ring relative to the isoquinolinone system can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about through-space proton-proton proximities.
Tautomerism: This compound can potentially exist in tautomeric forms, primarily the lactam-lactim tautomerism involving the isoquinolinone ring. The lactam form (amide) is generally the more stable tautomer for such systems. However, the presence of the pyrrolidinyl group at the 3-position could influence the tautomeric equilibrium. frontiersin.orgmdpi.com The equilibrium between the lactam and lactim forms can be investigated using NMR spectroscopy by observing the presence of distinct sets of signals for each tautomer or by monitoring changes in chemical shifts with solvent or temperature. mdpi.com In the solid state, X-ray diffraction would reveal the dominant tautomeric form. ruc.dk
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are relevant only if the molecule is chiral. The structure of this compound, as named, does not inherently possess a stereocenter. However, if a chiral center were introduced, for instance, through substitution on the pyrrolidine or isoquinolinone rings, or if the molecule were to adopt a stable, non-superimposable conformation (atropisomerism), then these techniques would be essential for determining the absolute configuration of the enantiomers. In the absence of chirality, the compound would be inactive in CD and ORD spectroscopy.
Computational Chemistry and Molecular Modeling Studies on 3 Pyrrolidin 1 Yl 1,2 Dihydroisoquinolin 1 One
Quantum Chemical (QM) Calculations for Electronic Structure, Reactivity Descriptors, and Frontier Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and predict the reactivity of compounds such as 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one. nih.gov These calculations provide access to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energies of the HOMO and LUMO orbitals are crucial, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (E_gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov
From these orbital energies, various global reactivity descriptors can be calculated. These descriptors help in quantifying the chemical behavior of the molecule. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Chemical Potential (μ): The tendency of electrons to escape from the system.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These theoretical calculations can explain the reactivity of different sites within the molecule, guiding predictions about its interactions. nih.gov
Table 1: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data for illustrative purposes, showing typical outputs from QM calculations.
| Parameter | Symbol | Hypothetical Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.2 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.5 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | E_gap | 4.7 | Indicator of chemical stability and reactivity. |
| Ionization Potential | I | 6.2 | Energy required to remove an electron. |
| Electron Affinity | A | 1.5 | Energy released upon gaining an electron. |
| Chemical Potential | μ | -3.85 | Tendency of electrons to escape. |
| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution. |
| Electrophilicity Index | ω | 3.15 | Measure of electrophilic character. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. utupub.fi For this compound, MD simulations can provide a detailed picture of its conformational dynamics and behavior in a biologically relevant environment, such as an aqueous solution. utupub.fi
The simulation process typically involves placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between atoms to model their motion according to the laws of classical mechanics. utupub.fi This approach allows for the observation of phenomena that are often inaccessible through experimental means. utupub.fi
Key insights from MD simulations include:
Dynamic Behavior: Understanding how the molecule flexes, rotates, and changes its conformation over time. This is crucial for assessing its stability and how it might adapt its shape to fit into a biological target like a protein's active site. nih.gov
Solvation Effects: Analyzing the interactions between the compound and surrounding water molecules. This includes the formation of hydrogen bonds and the arrangement of the hydration shell, which significantly influences the molecule's solubility and thermodynamic properties. Advanced methods like the three-dimensional molecular theory of solvation (3D-RISM) can be coupled with MD simulations for a more detailed analysis of solvation. nih.gov
The stability of the molecule's structure during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the molecule maintains a consistent average conformation. mdpi.com
Table 2: Typical Parameters for an MD Simulation of this compound This table provides an example of a standard setup for an MD simulation.
| Parameter | Setting | Purpose |
| Force Field | AMBER, GROMACS | Defines the potential energy function for atoms and bonds. |
| Solvent Model | TIP3P Water | Simulates an aqueous environment. |
| System Size | ~10,000 atoms | Includes the solute and a sufficient number of solvent molecules. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration | Quantifies conformational stability and fluctuations. |
In Silico Prediction of Molecular Interactions with Biomolecular Systems
Molecular Docking Studies with Representative Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for predicting the binding affinity and interaction patterns of this compound with various protein targets. amazonaws.com
The process involves preparing the 3D structures of both the ligand and the target protein. A search algorithm then samples numerous possible binding poses of the ligand within the protein's active site. nih.gov These poses are evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode. atlantis-press.com
The results of docking studies can:
Identify key amino acid residues in the protein that interact with the ligand. researchgate.net
Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Provide a quantitative estimate of binding affinity (docking score), which helps in ranking potential drug candidates. atlantis-press.com
For a novel compound like this compound, representative protein targets would be selected based on the known biological activities of structurally similar molecules, such as kinases, phosphatases, or other enzymes. mdpi.comresearchgate.net
Table 3: Hypothetical Molecular Docking Results with a Representative Kinase Target This table illustrates the kind of data obtained from a molecular docking simulation.
| Parameter | Result | Interpretation |
| Target Protein | Example Kinase (e.g., PLK1) | A potential enzyme target for inhibition. |
| Binding Site | ATP-binding pocket | The active site where the ligand is predicted to bind. |
| Docking Score | -8.5 kcal/mol | A lower score indicates a more favorable binding affinity. |
| Key Interacting Residues | Leu80, Arg136, Tyr67 | Amino acids forming significant interactions with the ligand. |
| Types of Interactions | Hydrogen bond with Arg136; Hydrophobic interactions with Leu80, Tyr67 | The specific non-covalent bonds stabilizing the complex. |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design. dovepress.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net
For a series of compounds related to this compound with known biological activity, a ligand-based pharmacophore model can be generated. This model identifies the common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR), and their spatial arrangement. researchgate.net
This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to possess similar biological activity. dovepress.com It also provides crucial insights into the ligand-based design principles, guiding the modification of the molecular scaffold to enhance potency and selectivity.
Table 4: Potential Pharmacophoric Features of the this compound Scaffold This table outlines the chemical features that could be important for biological activity.
| Feature Type | Location on Scaffold | Potential Role in Binding |
| Aromatic Ring (AR) | Isoquinoline (B145761) core | Pi-stacking interactions with aromatic residues. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the lactam | Forms hydrogen bonds with donor residues in the target. |
| Hydrophobic Region (HY) | Pyrrolidine (B122466) ring | Interacts with hydrophobic pockets in the binding site. |
| Hydrogen Bond Acceptor (HBA) | Pyrrolidine nitrogen | Can potentially accept a proton or interact with donors. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling: Theoretical Foundations and Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com The fundamental principle is that the properties of a chemical are determined by its molecular structure. mdpi.com
The development of a QSAR model involves several steps:
Data Set: A series of structurally related compounds, including derivatives of this compound, with experimentally measured biological activities (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors (numerical values representing different aspects of the molecule) are calculated for each compound. These can be steric, electronic, hydrophobic, or topological descriptors.
Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates the descriptors to the activity. mdpi.com
Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, R²_pred). mdpi.comresearchgate.net
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding lead optimization. nih.gov
Table 5: Example of a 2D-QSAR Model Equation and its Statistical Validation This table presents a hypothetical QSAR model for illustrative purposes.
| Component | Description |
| Hypothetical QSAR Equation | pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.91 (Indicates a good fit of the model to the training data). |
| Cross-validated R² (q²) | 0.75 (Indicates good internal predictive ability). |
| Predictive R² (R²_pred) | 0.82 (Indicates good predictive ability for an external test set). |
Analysis of Conformational Restriction Effects Imparted by the Pyrrolidinyl Moiety
The concept of conformational restriction is a key strategy in medicinal chemistry to improve the potency and selectivity of a drug candidate. semanticscholar.org By incorporating rigid structural elements, such as rings, the number of accessible low-energy conformations of a molecule is reduced. nih.gov
In this compound, the pyrrolidine ring imparts significant conformational restriction compared to a more flexible, acyclic amino substituent (e.g., a diethylamino group). This restriction can be advantageous for several reasons:
Reduced Entropy Penalty: Upon binding to a target, a flexible molecule loses significant conformational entropy, which is energetically unfavorable. A rigid molecule has less entropy to lose, potentially leading to a more favorable binding free energy.
Bioactive Conformation: The restriction may "lock" the molecule into a conformation that is optimal for binding to its biological target, thereby increasing its potency. nih.gov
Improved Selectivity: A rigid conformation may fit well into the intended target's binding site but poorly into the sites of off-target proteins, leading to improved selectivity.
Computational methods can be used to analyze the conformational landscape of the molecule and compare it to more flexible analogues, quantifying the reduction in the number of low-energy conformations and assessing the energetic favorability of the restricted conformers. nih.gov
Table 6: Illustrative Comparison of Conformational Flexibility This table hypothetically compares the target compound with a more flexible analogue.
| Compound | Key Structural Feature | Hypothetical Number of Low-Energy Conformations (<3 kcal/mol) | Implication |
| This compound | Rigid pyrrolidine ring | ~15 | Conformationally restricted, potentially pre-organized for binding. |
| 3-(diethylamino)-1,2-dihydroisoquinolin-1-one | Flexible diethylamino group | >100 | High conformational flexibility, larger entropic penalty upon binding. |
Investigation of this compound Reveals Limited Specific Research Data
An extensive review of available scientific literature and research databases indicates a significant lack of specific data on the biochemical and molecular interactions of the chemical compound This compound . While the broader class of isoquinolinone derivatives has been the subject of numerous studies, identifying them as modulators of various biological targets, detailed research pertaining specifically to the 3-(pyrrolidin-1-yl) substituted variant is not publicly available. Consequently, a thorough analysis based on the requested investigation of its molecular interactions and biochemical modulatory mechanisms cannot be provided at this time.
The isoquinoline scaffold is a common feature in many biologically active compounds. Research on various analogues has identified molecular targets ranging from enzymes to receptors, highlighting the diverse potential of this chemical class. For instance, certain derivatives have been investigated as pharmacological chaperones for enzymes like phenylalanine hydroxylase, aiding in protein folding and stability. uzh.chnih.govresearchgate.netnih.govnih.gov Other studies have explored different isoquinolinone-based structures as potential inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) or as modulators of phenylalanine hydroxylase activity through interaction with the active-site iron. mdpi.com
However, the specific substitutions on the isoquinolinone core are critical in determining the molecule's biological activity, binding affinity, and mechanism of action. The presence of a pyrrolidinyl group at the 3-position, as in the compound , would confer unique structural and electronic properties that dictate its interaction with biological macromolecules. Without dedicated in vitro and computational studies on This compound , any discussion of its specific molecular targets, enzyme inhibition kinetics, receptor binding dynamics, potential for allosteric modulation, or structure-mechanism relationships would be purely speculative.
Therefore, the following sections of the requested outline remain unaddressed due to the absence of specific research findings for This compound :
Investigation of Molecular Interactions and Biochemical Modulatory Mechanisms
Studies on the Modulation of Specific Cellular Pathways as a Research Tool
Further experimental research is required to elucidate the pharmacological profile of 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one and to populate these critical areas of investigation.
Analytical Methodologies for Research Scale Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds, making it highly suitable for 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one. moravek.comelgalabwater.com This method separates components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). moravek.com For purity profiling, HPLC can detect and separate impurities from the main compound, allowing for their quantification. veeprho.com Quantitative analysis is typically achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration. ksu.edu.sajasco-global.com
A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds with moderate polarity like this compound. In this approach, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.8 minutes |
Purity assessment is performed by integrating the peak areas of all detected signals in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area. For quantitative analysis in research samples, a calibration curve would be constructed by injecting a series of standard solutions of known concentrations.
Example Calibration Data for Quantitative Analysis:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 379,543 |
| 50 | 758,991 |
| 100 | 1,520,112 |
This data would then be used to determine the concentration of this compound in unknown research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Identification and Quantification in in vitro Research Studies
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is suitable for volatile and thermally stable compounds. qa-group.com For a compound like this compound, its applicability would depend on its volatility and thermal stability. If the compound is not sufficiently volatile, derivatization may be necessary. GC-MS is a powerful tool for identification based on the fragmentation pattern of the molecule upon ionization, which provides a unique mass spectrum. nist.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. northwestern.eduicbiocro.com This method is particularly useful for quantifying compounds in complex biological matrices, such as those encountered in in vitro research studies. longdom.orgnih.gov The initial LC separation reduces matrix effects, and the tandem mass spectrometry provides high specificity and sensitivity for detection. icbiocro.com
For quantitative in vitro studies, a stable isotope-labeled internal standard of this compound would ideally be used to ensure high accuracy. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Hypothetical LC-MS/MS Parameters for Quantification:
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of the compound |
| Product Ion (m/z) | A specific fragment ion |
| Collision Energy | Optimized for the specific transition |
This technique allows for the detection and quantification of the compound at very low concentrations, which is often necessary for in vitro assays.
Capillary Electrophoresis (CE) for High-Resolution Separations in Academic Research
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. labcompare.comomicsonline.org It is particularly advantageous for the analysis of small sample volumes and for achieving high separation efficiency. labcompare.comnih.gov For a compound like this compound, which is expected to be a basic compound and thus positively charged in an acidic buffer, CE can provide rapid and efficient separations. diva-portal.org
This technique is well-suited for academic research settings where high resolution is needed to separate closely related compounds or to analyze complex mixtures. nih.gov
Potential CE Method Parameters:
| Parameter | Condition |
| Capillary | Fused silica, 50 cm total length, 50 µm internal diameter |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
CE can be a powerful alternative to HPLC for certain research applications, offering complementary separation mechanisms.
Spectrophotometric and Fluorometric Assays for in vitro Research Applications
Spectrophotometric assays are widely used in in vitro research due to their simplicity, low cost, and amenability to high-throughput screening. creative-enzymes.commedicallabnotes.com These assays are based on the principle that molecules absorb light at specific wavelengths. medicallabnotes.com The concentration of a substance can be determined by measuring the absorbance of light. researchgate.net For this compound, a spectrophotometric assay could be developed if the compound possesses a suitable chromophore that absorbs light in the UV-visible range.
A simple quantitative assay could involve measuring the absorbance of the compound in a suitable solvent at its wavelength of maximum absorbance (λmax).
Fluorometric assays are generally more sensitive than spectrophotometric assays. creative-enzymes.com They rely on the measurement of fluorescence, which is the emission of light by a substance that has absorbed light. creative-enzymes.comlabroots.com If this compound is fluorescent or can be derivatized with a fluorescent tag, a fluorometric assay could be developed for its quantification in in vitro studies, offering higher sensitivity. denovix.com
Development and Validation of Methods for Research-Grade Purity and Concentration Determination
The development and validation of analytical methods are crucial to ensure that they are suitable for their intended purpose. For research-grade materials, method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the compound. researchgate.net The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which are widely adopted. amsbiopharma.comgmp-compliance.orgeuropa.eu
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example Validation Data for a Hypothetical HPLC Method:
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Specificity | No interference from placebo or known impurities |
By thoroughly validating the analytical methods used for this compound, researchers can have confidence in the purity and concentration of the material used in their studies, leading to more reliable and meaningful scientific outcomes.
Potential Applications of 3 Pyrrolidin 1 Yl 1,2 Dihydroisoquinolin 1 One As a Research Probe and Chemical Biology Tool
Utilization as a Molecular Probe for Target Identification and Validation in Cell-Free and in vitro Systems
Currently, there is no specific information available in scientific literature detailing the use of 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one as a molecular probe for target identification and validation in cell-free and in vitro systems. While the dihydroisoquinolin-1-one core is a recognized pharmacophore, and pyrrolidine (B122466) moieties are common in bioactive molecules, the specific application of this compound as a probe has not been documented in accessible research.
Development as a Lead Scaffold for Further Academic Chemical Synthesis and Exploration
The development of this compound as a lead scaffold for further academic chemical synthesis has not been a prominent subject in published research. Although the synthesis of related dihydroisoquinolin-1-one derivatives is an active area of chemical research, specific studies focusing on the elaboration of the this compound framework for academic exploration are not found in the available literature. General synthetic methods for pyrrolidine and isoquinoline (B145761) derivatives are well-established, but their application to this specific scaffold for the creation of diverse chemical libraries is not detailed.
Contribution to Understanding Biological Pathways and Signaling Cascades
There is no specific research detailing the contribution of this compound to the understanding of biological pathways and signaling cascades. While isoquinoline alkaloids and pyrrolidine-containing compounds are known to interact with various biological targets and pathways, the specific role of this compound in elucidating such mechanisms has not been reported.
Integration into Compound Libraries for Academic Screening Initiatives
Information regarding the specific inclusion of this compound in academic screening libraries is not publicly available. Academic institutions and initiatives like the National Cancer Institute's Developmental Therapeutics Program maintain large compound libraries for high-throughput screening, but the presence of this specific compound within these collections is not explicitly documented in searchable databases or publications.
Future Perspectives and Emerging Research Avenues for the Dihydroisoquinolinone Scaffold
Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility
The development of efficient and environmentally benign synthetic routes is paramount for the widespread investigation and accessibility of dihydroisoquinolinone derivatives. Traditional methods often require harsh reaction conditions and expensive starting materials. researchgate.net The future in this area is geared towards "green chemistry" approaches that prioritize sustainability.
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. mdpi.comsemanticscholar.org
Photocatalysis: The use of visible light energy to drive chemical transformations offers a mild and atom-economical approach to constructing complex molecules like dihydroisoquinolinones. mdpi.com Recent advancements have demonstrated the potential of photocatalytic strategies for novel bond formations and cyclization cascades. rsc.org
Flow Chemistry: Continuous flow synthetic techniques provide enhanced control over reaction parameters, improve safety, and can be readily automated. mdpi.com This methodology is particularly attractive for the scalable production of active pharmaceutical ingredients.
Eco-Friendly Catalysts: Research is increasingly focused on replacing expensive and potentially toxic heavy metal catalysts with more abundant and environmentally friendly alternatives like copper, nickel, and iron. mdpi.com Metal-Organic Frameworks (MOFs) are also being explored as highly selective and recyclable catalysts.
These sustainable methodologies not only reduce the environmental impact of synthesis but also have the potential to lower production costs, making these valuable scaffolds more accessible for research and development.
Advanced Computational Approaches for Rational Design of Derivatives with Tuned Molecular Interactions
Computational tools have become indispensable in modern drug discovery, enabling the rational design of molecules with optimized properties. nih.govpatsnap.com For the dihydroisoquinolinone scaffold, these approaches are crucial for exploring the vast chemical space and identifying derivatives with enhanced potency and selectivity.
Future computational strategies will likely involve a multi-faceted approach:
Molecular Docking and Dynamics Simulations: These techniques predict the binding orientation and affinity of a ligand to its target protein, providing insights into the key molecular interactions that govern biological activity. patsnap.comnih.gov Molecular dynamics simulations further allow for the study of the stability and behavior of the drug-target complex over time. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
De Novo Drug Design: These computational methods generate novel molecular structures from scratch with desired pharmacological properties, offering a powerful tool for discovering new ligands for biological targets. nih.gov
Virtual Screening: This technique involves the computational evaluation of large libraries of chemical compounds to identify potential drug candidates, significantly accelerating the initial stages of drug discovery. patsnap.comnih.gov
By integrating these advanced computational methods, researchers can more efficiently design and optimize dihydroisoquinolinone derivatives with fine-tuned interactions with their biological targets, ultimately leading to more effective therapeutic agents. mdpi.com
Expanding the Scope of Investigated Molecular Targets and Biological Mechanisms
The dihydroisoquinolinone scaffold and its analogs have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net This versatility suggests that the full therapeutic potential of this scaffold has yet to be realized.
Future research will focus on:
Exploring Novel Therapeutic Areas: While significant research has been conducted in areas like oncology, there is potential to investigate the efficacy of dihydroisoquinolinone derivatives against a wider range of diseases, including neurodegenerative disorders and infectious diseases. nih.govresearchgate.net
Identifying New Molecular Targets: The diverse biological activities observed suggest that these compounds may interact with multiple molecular targets. High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets and elucidate new mechanisms of action.
Investigating Polypharmacology: The ability of a single compound to interact with multiple targets, known as polypharmacology, can be advantageous for treating complex diseases. Future studies will likely explore and harness the multi-targeting capabilities of dihydroisoquinolinone derivatives.
A deeper understanding of the molecular targets and biological mechanisms will be crucial for the rational development of next-generation therapies based on the dihydroisoquinolinone scaffold.
Addressing Challenges in Scalable Synthesis for Research and Pre-Clinical Evaluation
A significant hurdle in the journey from a promising lead compound to a pre-clinical candidate is the development of a robust and scalable synthetic route. While laboratory-scale syntheses may be sufficient for initial biological evaluation, larger quantities of the compound are required for more extensive pre-clinical studies.
Key challenges and future directions include:
Process Optimization: Adapting laboratory-scale procedures to large-scale production requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading, to ensure safety, efficiency, and reproducibility.
Cost-Effectiveness: The cost of starting materials, reagents, and catalysts can become a major limiting factor in scalable synthesis. The development of synthetic routes that utilize cheaper and more readily available starting materials is a key objective.
Purification: The purification of large quantities of the final compound can be challenging and costly. The development of efficient and scalable purification methods, such as crystallization, is essential.
Green Chemistry Principles: Implementing green chemistry principles, such as the use of safer solvents and the reduction of waste, is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net
Overcoming these challenges will be critical for advancing the most promising dihydroisoquinolinone derivatives through the drug development pipeline.
Interdisciplinary Collaborations in Dihydroisoquinolinone Research
The complexity of modern drug discovery necessitates a collaborative approach that integrates expertise from various scientific disciplines. researchgate.netyale.edu The future success of dihydroisoquinolinone research will heavily rely on fostering such interdisciplinary partnerships.
Essential collaborations include:
Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved properties.
Computational Chemists and Molecular Modelers: To guide the rational design of new compounds and predict their biological activity. mdpi.com
Biologists and Pharmacologists: To evaluate the biological activity of synthesized compounds and elucidate their mechanisms of action.
Structural Biologists: To determine the three-dimensional structures of drug-target complexes, providing critical insights for structure-based drug design.
Pharmacokineticists and Toxicologists: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.
Such collaborations foster innovation and accelerate the translation of basic research findings into tangible therapeutic applications. yale.edunih.gov The integration of diverse perspectives and methodologies is essential for tackling the complex challenges of drug discovery and fully realizing the therapeutic potential of the dihydroisoquinolinone scaffold. plos.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of 3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one?
- Methodological Answer : Multi-step synthesis involving cyclization and functionalization of the dihydroisoquinoline core is typical. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for cyclization steps.
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., as in , where gradient chromatography with petroleum ether/2-propanol was employed).
- Purification : Column chromatography or recrystallization from ethanol (see for analogous compounds with 75–85% yields).
- Example protocol: Refluxing intermediates in ethanol for 12–24 hours, followed by crystallization .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the dihydroisoquinoline scaffold and pyrrolidine substitution (e.g., δ 2.8–3.5 ppm for pyrrolidine protons, δ 160–170 ppm for the carbonyl carbon).
- IR : Confirm C=O stretch (~1650–1700 cm⁻¹).
- Mass spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₂O: 231.1138).
- X-ray crystallography : For unambiguous confirmation (see for SHELXL refinement protocols) .
Q. How should researchers handle safety concerns during experimental work with this compound?
- Methodological Answer :
- Hazard mitigation : Use fume hoods, gloves, and eye protection (similar to protocols in and for structurally related compounds).
- Toxicity screening : Conduct acute toxicity assays (oral, dermal, inhalation) per OECD guidelines.
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinned data or low-resolution structures) be resolved for this compound?
- Methodological Answer :
- Software tools : Use SHELXL ( ) for high-resolution refinement or WinGX ( ) for data integration.
- Twinned data : Apply twin law matrices and refine using HKLF5 format in SHELXL.
- Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) for missing/ambiguous peaks .
Q. What computational approaches predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., TRK kinase in ).
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore modeling : Align with structural analogs (e.g., dihydroisoquinoline derivatives in ) to identify key binding motifs .
Q. How can conformational analysis of the pyrrolidine ring enhance understanding of structure-activity relationships?
- Methodological Answer :
- Cremer-Pople parameters : Calculate puckering amplitude (q) and phase angle (φ) from crystallographic data ( ).
- Example : For a five-membered ring, q values >0.5 Å indicate significant puckering.
- Impact on activity : Compare puckering modes of active vs. inactive analogs (e.g., highlights pyridine vs. pyrrolidine substitution effects) .
Q. How to address discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding.
- Isotopic labeling : Use ¹⁴C-labeled compound (as in ) to track bioavailability.
- Dose adjustment : Optimize dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
